5-Methyl-1,3-diphenyl-2-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1,3-diphenylisobenzofuran is a derivative of 1,3-diphenylisobenzofuran, a compound known for its high reactivity and utility in various chemical reactions. This compound is characterized by the presence of a methyl group at the 5th position of the isobenzofuran ring, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,3-diphenylisobenzofuran can be achieved through several methods. One common approach involves the reaction of phenylmagnesium bromide with 3-phenylphthalide, followed by the elimination of water using mineral acids to yield 1,3-diphenylisobenzofuran . The methylation at the 5th position can be introduced using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of 5-Methyl-1,3-diphenylisobenzofuran may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-1,3-diphenylisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5-methyl-1,3-diphenylquinone, while reduction can produce 5-methyl-1,3-diphenyldihydroisobenzofuran.
Wissenschaftliche Forschungsanwendungen
5-Methyl-1,3-diphenylisobenzofuran has several applications in scientific research:
Chemistry: It is used as a reagent in Diels-Alder reactions and as a probe for detecting singlet oxygen.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of its antioxidant properties.
Wirkmechanismus
The mechanism of action of 5-Methyl-1,3-diphenylisobenzofuran involves its interaction with reactive oxygen species (ROS) such as singlet oxygen. The compound reacts with singlet oxygen to form endoperoxides, which can further decompose into various products . This reactivity is utilized in detecting and quantifying ROS in different systems.
Vergleich Mit ähnlichen Verbindungen
1,3-Diphenylisobenzofuran: The parent compound, known for its high reactivity and use in singlet oxygen detection.
5-Methyl-1,3-diphenylquinone: An oxidized derivative with different chemical properties.
1,3-Diphenyl-2-benzofuran: Another derivative with variations in reactivity and applications.
Uniqueness: 5-Methyl-1,3-diphenylisobenzofuran is unique due to the presence of the methyl group, which can influence its reactivity and stability. This modification can enhance its utility in specific chemical reactions and applications compared to its parent compound and other derivatives.
Eigenschaften
CAS-Nummer |
27720-46-3 |
---|---|
Molekularformel |
C21H16O |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
5-methyl-1,3-diphenyl-2-benzofuran |
InChI |
InChI=1S/C21H16O/c1-15-12-13-18-19(14-15)21(17-10-6-3-7-11-17)22-20(18)16-8-4-2-5-9-16/h2-14H,1H3 |
InChI-Schlüssel |
LBZMELWKQRWWGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(OC(=C2C=C1)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.